

Biological Characterization of K145: A Selective SphK2 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological characterization of **K145**, a selective inhibitor of sphingosine kinase-2 (SphK2). **K145**, a thiazolidine-2,4-dione analogue, has been identified as a potent, substrate-competitive, and orally active inhibitor of SphK2. This document summarizes its biochemical and cellular activities, details the experimental protocols for its characterization, and presents its effects on downstream signaling pathways and in various preclinical models. The information compiled herein is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and sphingolipid biology.

Introduction

Sphingosine kinase-2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P axis has been implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of selective SphK inhibitors has become an area of intense research. **K145**, with its selectivity for SphK2 over the SphK1 isoform, represents a valuable pharmacological tool to dissect the specific roles of SphK2 and a potential therapeutic agent.



Biochemical Characterization

K145 has been characterized as a selective and substrate-competitive inhibitor of SphK2. Biochemical assays using recombinant enzymes have demonstrated its potency and selectivity.

Table 1: Biochemical Activity of K145 against Sphingosine Kinases

Parameter	Value	Enzyme	Notes	Reference
IC50	4.3 μΜ	Human SphK2		
Ki	6.4 μΜ	Human SphK2	Substrate- competitive with sphingosine.	
SphK1 Activity	No inhibition	Human SphK1	Tested at concentrations up to 10 μM.	_

Cellular Characterization

The cellular effects of **K145** have been investigated in various cell lines, revealing impacts on S1P levels, downstream signaling pathways, and cell fate.

Effects on Cellular Sphingosine-1-Phosphate (S1P) Levels

The impact of **K145** on intracellular S1P levels has yielded seemingly contradictory results across different studies and cell types, highlighting the complexity of sphingolipid metabolism.

- S1P Suppression: In human leukemia U937 cells, K145 was shown to suppress S1P levels.
 This is the expected outcome for a direct inhibitor of S1P production.
- S1P Elevation: Conversely, a separate study reported that K145, along with another SphK2 inhibitor ABC294640, led to a significant, dose-dependent increase in both S1P and dihydrosphingosine-1-phosphate (dhS1P) in Chang, HepG2, and HUVEC cells. This unexpected effect was also observed in SphK1-deficient HK-2 cells, ruling out a compensatory upregulation of SphK1. The researchers proposed that this phenomenon



might be due to off-target effects on other enzymes in the sphingolipid de novo synthesis pathway, such as 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.

Table 2: Cellular Activity of K145

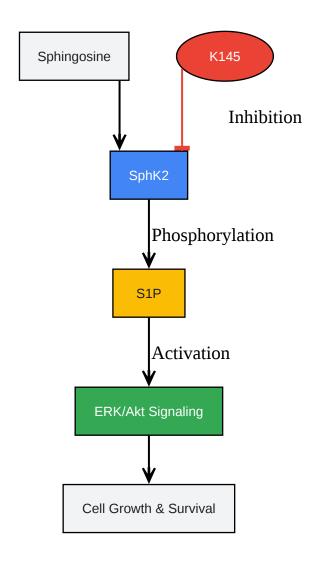
Cell Line	Effect	Concentration	Notes	Reference
U937 (Human Leukemia)	Suppressed S1P levels	Not specified		
Inhibited cell growth	0-10 μΜ	Concentration- dependent.		
Induced apoptosis	10 μΜ			
Decreased p- ERK and p-Akt	4-8 μΜ	_		
Chang (Human Conjunctiva)	2.2-fold increase in S1P	Not specified		
HepG2 (Human Liver Carcinoma)	2.9-fold increase in S1P	Not specified	_	
HUVEC (Human Umbilical Vein Endothelial Cells)	1.5-fold increase in S1P	Not specified		
HL7702 (Human Liver)	Decreased lipid accumulation	Not specified	Inhibited expression of lipogenic genes (FAS, ACC1, SREBP1c).	

Downstream Signaling Pathways

K145 has been shown to modulate key signaling pathways downstream of the SphK2/S1P axis. In U937 leukemia cells, treatment with **K145** resulted in a decrease in the phosphorylation



of ERK and Akt, two critical pro-survival kinases. This suggests that the anti-proliferative and apoptotic effects of **K145** in these cells may be mediated through the inhibition of these signaling cascades.



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Caption: K145 inhibits SphK2, leading to downstream effects on ERK/Akt signaling.

In Vivo Characterization

The anti-cancer and metabolic effects of **K145** have been demonstrated in several preclinical animal models.

Anti-Cancer Efficacy

K145 has shown significant anti-tumor activity in vivo.



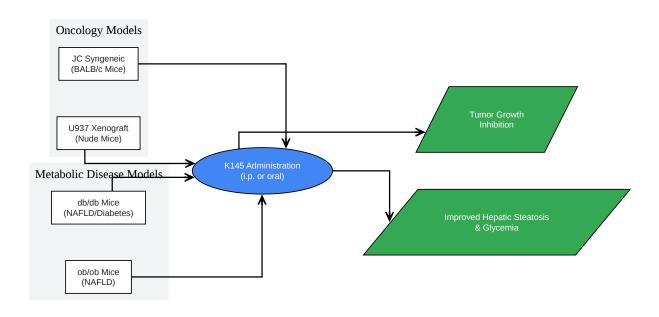
- Xenograft Model: In nude mice bearing U937 human leukemia tumors, both intraperitoneal
 and oral administration of K145 (50 mg/kg daily) significantly inhibited tumor growth without
 apparent toxicity.
- Syngeneic Model: The anti-tumor activity of K145 was also confirmed in a syngeneic mouse model using murine breast cancer JC cells implanted in BALB/c mice.

Metabolic Effects

K145 has also been investigated for its role in metabolic diseases.

- NAFLD Models: In ob/ob and db/db mice, models for non-alcoholic fatty liver disease (NAFLD) and diabetes, intraperitoneal injection of K145 led to a significant reduction in hepatic lipid accumulation and improved liver function. K145 treatment also improved hyperglycemia in db/db mice.
- Mechanism in NAFLD: The beneficial metabolic effects of K145 are associated with a
 decrease in the expression of lipogenic genes (FAS, ACC1, SREBP1c) and an increase in
 the expression of genes related to mitochondrial fatty acid β-oxidation (CPT1A, MCAD,
 LCAD, PPAR-α, UCP2).





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Caption: In vivo experimental workflow for **K145** characterization.

Experimental Protocols Recombinant Sphingosine Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of **K145** on SphK1 and SphK2 activity.

- Enzyme Source: Cleared cell lysates from baculovirus-infected Sf9 insect cells overexpressing recombinant human SphK1 or SphK2.
- Reaction Mixture: Prepare a reaction mixture containing 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15



mM NaF, 1 mM PMSF, 10 mM MgCl2, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and a protease inhibitor cocktail. For SphK2 activity, supplement the buffer with 100 mM KCl.

- Substrates: Add D-erythro-sphingosine (typically 5 μM) and [y-32P]ATP (10 μM).
- Inhibitor: Add varying concentrations of K145 or vehicle
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